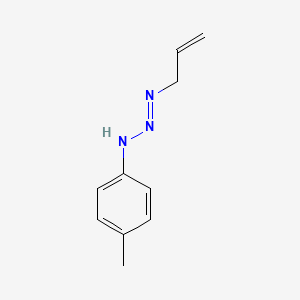

1-Allyl-3-p-tolyltriazene

Description

Overview of Triazene (B1217601) Chemistry in Contemporary Organic Synthesis

Triazenes, characterized by a functional group consisting of three contiguous nitrogen atoms (RN=N-NR'R''), are a versatile and highly adaptable class of compounds in organic synthesis. nih.govresearchgate.net Historically viewed as stable and safer alternatives to diazonium salts, triazenes have found extensive application as key building blocks and intermediates. rsc.org Their utility spans a wide range of chemical transformations, including their use as protecting groups for amines, which can be cleaved under mild conditions. thieme-connect.de

In modern synthetic chemistry, aryltriazenes are particularly valued for their ability to participate in the construction of carbon-carbon and carbon-heteroatom bonds. rsc.org They can serve as precursors for the generation of aryl cations or radicals, facilitating a variety of coupling reactions. rsc.org Furthermore, the triazene moiety can act as a removable directing group in C-H functionalization reactions, enabling the selective modification of complex aromatic structures. rsc.org The adaptability of triazenes has made them valuable in diverse areas such as pharmacology, total synthesis, polymer technology, and the creation of novel heterocyclic systems. nih.govresearchgate.net

Structural Significance of Allylic and Aryl Moieties in Chemical Research

The structure of 1-Allyl-3-p-tolyltriazene incorporates two key moieties: an allyl group and an aryl (p-tolyl) group, both of which impart significant chemical properties to the molecule.

The allyl group , with the structural formula -CH2-CH=CH2, is a three-carbon substituent that is widely encountered in organic chemistry. wikipedia.org Its significance lies in the reactivity of the allylic position—the sp³-hybridized carbon adjacent to the double bond. wikipedia.org This position is known to stabilize carbocations, carbanions, and free radicals through resonance, making allylic compounds valuable reactive intermediates in a multitude of organic reactions. curlyarrows.com The allyl group is also frequently employed as a protecting group for alcohols and amines in multi-step syntheses due to its stability under various conditions and its selective removal. fiveable.meorganic-chemistry.org

The aryl group , in this case, a p-tolyl group (a benzene (B151609) ring substituted with a methyl group), is a fundamental structural unit in organic and medicinal chemistry. fiveable.meenamine.net Aryl moieties are integral to a vast number of pharmaceuticals, dyes, and polymers. fiveable.meiitk.ac.in They influence the electronic properties, solubility, and reactivity of a molecule. fiveable.me The aromatic ring can participate in various reactions, most notably electrophilic aromatic substitution, allowing for the introduction of other functional groups. fiveable.me In the context of medicinal chemistry, aryl groups are often crucial for binding interactions with biological targets. nih.gov

Academic Research Rationale for Investigating this compound

The academic interest in this compound stems from the combination of the triazene core with the reactive allyl and the versatile aryl functionalities. The investigation of this compound is driven by several key research objectives:

Exploration of Novel Reactivity: Researchers are interested in how the interplay between the allyl group's reactivity and the triazene's functionality can lead to new synthetic transformations. The presence of the allylic double bond offers a site for various addition and oxidation reactions, while the triazene can act as a leaving group or a directing group.

Development of New Synthetic Methodologies: The compound serves as a model system for developing new synthetic methods. For instance, studies on 1-aryl-3-alkyltriazenes have explored their use as polymer-bound alkylating agents and as ligands in catalysis. uconn.eduuni-tuebingen.de The specific inclusion of an allyl group allows for the investigation of allyl-transfer reactions.

Probing Reaction Mechanisms: The solvolysis reactions of similar 1-aryl-3-alkyltriazenes have been studied to understand the formation of iminium ion intermediates and the operation of SN1-type mechanisms. scispace.com The unique electronic and steric properties of the p-tolyl group can influence these reaction pathways.

Potential Applications in Material Science and Medicinal Chemistry: Triazene-based compounds have shown potential as antineoplastic agents. nih.gov The combination of a triazene with an allyl group, a moiety found in some natural products and pharmaceuticals, could lead to the development of new biologically active molecules. unair.ac.id Furthermore, aryltriazenes are used in the synthesis of azo dyes, and the specific substituents on the aryl and alkyl groups can be tuned to achieve desired properties. researchgate.net

In essence, the study of this compound provides a platform to explore fundamental aspects of organic chemistry, with the potential to uncover new reactions, catalysts, and functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

4-methyl-N-(prop-2-enyldiazenyl)aniline |

InChI |

InChI=1S/C10H13N3/c1-3-8-11-13-12-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,11,12) |

InChI Key |

OIXBKQSMGDSGMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NN=NCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Allyl 3 P Tolyltriazene

Historical Development of Triazene (B1217601) Synthetic Routes Relevant to 1-Allyl-3-p-tolyltriazene

The chemistry of triazenes is intrinsically linked to the discovery and development of diazonium salts in the mid-19th century. The foundational work on the diazotization of aromatic amines laid the groundwork for the synthesis of a vast array of organic compounds, including triazenes. The classical and most prevalent method for triazene synthesis involves the coupling of a diazonium salt with a primary or secondary amine. This approach has remained a cornerstone of triazene chemistry for over a century due to its reliability and versatility.

Early investigations into triazene synthesis were often driven by the burgeoning dye industry, where related azo compounds found extensive application. Over time, the scope of triazene chemistry expanded, with these compounds being recognized for their utility as versatile intermediates in organic synthesis and as biologically active molecules. This has spurred the development of various synthetic routes, aiming to improve yields, accommodate a wider range of functional groups, and enhance the safety and environmental profile of the synthesis.

Classical and Modern Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several methodologies, with the classical diazonium coupling reaction being the most established. However, alternative pathways have also been explored to address some of the limitations of the traditional method.

The most common and well-documented method for the synthesis of this compound involves a two-step process: the diazotization of p-toluidine (B81030) followed by the coupling of the resulting diazonium salt with allylamine (B125299).

Step 1: Diazotization of p-Toluidine

In this step, p-toluidine is converted to its corresponding diazonium salt, p-tolyldiazonium chloride. This reaction is typically carried out in an acidic aqueous solution at low temperatures (0-5 °C) by the portion-wise addition of sodium nitrite (B80452). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Coupling with Allylamine

The freshly prepared p-tolyldiazonium chloride solution is then slowly added to a solution of allylamine under basic or neutral conditions. The nucleophilic nitrogen atom of allylamine attacks the terminal nitrogen of the diazonium salt, leading to the formation of the triazene linkage and yielding this compound. The reaction is carefully monitored to maintain the desired pH and temperature, which are critical for maximizing the yield and minimizing the formation of byproducts.

A representative laboratory procedure for a similar compound, 1-methyl-3-p-tolyltriazene, involves adding p-toluidine to a mixture of crushed ice and concentrated hydrochloric acid, followed by the addition of a potassium nitrite solution. orgsyn.org The resulting mixture is then coupled with the amine. orgsyn.org For the synthesis of this compound, allylamine would be used in place of methylamine.

Table 1: Representative Reagents and Conditions for the Synthesis of this compound via Diazonium Coupling

| Step | Reagent | Conditions | Purpose |

| Diazotization | p-Toluidine | - | Starting aromatic amine |

| Hydrochloric Acid | Aqueous solution | Provides the acidic medium for diazotization | |

| Sodium Nitrite | Aqueous solution | Diazotizing agent | |

| 0-5 °C | To maintain the stability of the diazonium salt | ||

| Coupling | Allylamine | - | Nucleophilic amine |

| Sodium Carbonate/Acetate | Aqueous solution | To maintain a neutral to slightly basic pH for coupling | |

| 0-10 °C | To control the exothermic coupling reaction |

The crude product is typically an oily or solid substance that can be purified by techniques such as extraction, followed by evaporation of the solvent and recrystallization or sublimation. orgsyn.org

While the diazonium coupling method is robust, research into alternative synthetic routes for triazenes continues, driven by the desire for milder reaction conditions, improved functional group tolerance, and avoidance of potentially hazardous diazonium salt intermediates.

One alternative approach involves the reaction of organometallic reagents with organic azides. For instance, the reaction of a Grignard reagent with an appropriate azide (B81097) can lead to the formation of a triazene. researchgate.net In the context of this compound, this could theoretically involve the reaction of p-tolylmagnesium bromide with allyl azide. However, the synthesis and handling of organic azides require caution due to their potential instability.

Another modern approach involves the use of nitrous oxide (N₂O) as a nitrogen source to couple lithium amides and organomagnesium compounds. This method has the advantage of accessing triazenes with substituents that might be incompatible with traditional diazotization conditions.

More recently, methods have been developed that utilize in situ generated diazonium salts under mild conditions, thereby avoiding the isolation of these potentially unstable intermediates. researchgate.net These methods often employ milder diazotizing agents and can be performed at room temperature, offering a more convenient and potentially safer alternative to the classical procedure.

Optimization of Synthetic Conditions and Reaction Yields

The optimization of the synthesis of this compound is crucial for maximizing the yield and purity of the product while ensuring the safety and efficiency of the process. Several key parameters can be adjusted to achieve these goals.

Table 2: Key Parameters for Optimization of this compound Synthesis

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects the stability of the diazonium salt and the rate of side reactions. | Maintain a low temperature (0-5 °C) during diazotization and coupling to minimize decomposition and byproduct formation. |

| pH | Influences the reactivity of the diazonium salt and the nucleophilicity of the amine. | Careful control of pH during the coupling step, typically in the neutral to slightly basic range, is essential for optimal yield. |

| Stoichiometry | The molar ratio of reactants can impact the completeness of the reaction and the formation of byproducts. | Use of a slight excess of the amine can help to ensure complete consumption of the diazonium salt. |

| Solvent | The choice of solvent can affect the solubility of reactants and the stability of intermediates. | Aqueous media are typically used for the classical synthesis, but the use of co-solvents can sometimes improve results. |

| Mixing | Efficient mixing is important for ensuring homogeneous reaction conditions and preventing localized temperature or concentration gradients. | Vigorous and consistent stirring is necessary throughout the reaction. |

Modern optimization techniques, such as the use of microwave irradiation, have been shown to accelerate the synthesis of related heterocyclic compounds, often leading to higher yields and shorter reaction times. chim.it Green chemistry principles are also being applied to triazene synthesis, with a focus on using more environmentally benign solvents and reagents. chim.it

Considerations for Laboratory and Potential Industrial Scale-Up Synthesis

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several important considerations, primarily related to safety, process control, and economic viability.

Safety Considerations:

The primary safety concern in the synthesis of this compound is the handling of the diazonium salt intermediate. Diazonium salts are known to be thermally unstable and can decompose explosively, especially in the solid state. Therefore, it is standard practice to generate and use them in solution without isolation. Key safety measures for scale-up include:

Temperature Control: Robust and reliable cooling systems are essential to maintain the low temperatures required to prevent the exothermic decomposition of the diazonium salt.

Process Monitoring: Continuous monitoring of temperature, pressure, and pH is crucial for early detection of any deviations from the desired reaction conditions.

Emergency Preparedness: Having appropriate quenching agents and emergency cooling systems in place is critical to mitigate any potential runaway reactions.

Material Compatibility: The materials of construction for the reactor and associated equipment must be compatible with the corrosive acidic conditions of the diazotization step.

Process Control and Efficiency:

On an industrial scale, precise control over reaction parameters is necessary to ensure consistent product quality and yield. This includes:

Reagent Addition: The controlled and gradual addition of reagents is critical to manage the heat generated during the exothermic reactions.

Mixing: Efficient agitation is even more critical in large reactors to ensure uniform temperature and concentration throughout the reaction mixture.

Purification: The choice of purification method will depend on the scale of production and the desired purity of the final product. Methods such as distillation, crystallization, and chromatography are commonly employed.

The development of continuous flow processes for diazotization and coupling reactions is a significant advancement for the industrial synthesis of triazenes. Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction conditions, and improved safety by minimizing the volume of hazardous intermediates present at any given time.

Chemical Reactivity and Mechanistic Investigations of 1 Allyl 3 P Tolyltriazene

General Reactivity Patterns of Triazenes as Functional Groups

Triazenes are versatile functional groups with the general structure R¹-N=N-NR²R³. Their chemistry is characterized by a delicate balance of stability and reactivity. While generally stable enough to be isolated, they are known to undergo decomposition under specific conditions, such as in the presence of acid or upon thermal or photochemical induction. researchgate.net This controlled lability makes them useful in organic synthesis.

Aryl triazenes are particularly significant as they serve as protected forms of diazonium salts. researchgate.net They are stable towards various bases, nucleophiles, and even organolithium reagents, but can be readily converted back to the corresponding diazonium salts with protic or Lewis acids. This property allows for their use in a variety of transformations, including Sandmeyer-type reactions and cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net

The triazene (B1217601) group's stability is sensitive to its substitution pattern. For instance, 1-aryl-3-alkyltriazenes can exist in tautomeric forms, and their stability can be influenced by the nature of the aryl and alkyl groups. Some are stable crystalline solids, while others are comparatively unstable and may cyclize or decompose. researchgate.net

Reactivity of the Triazene Moiety in 1-Allyl-3-p-tolyltriazene

The triazene core of this compound is the primary site for reactions that lead to the cleavage of the N-N bonds. These reactions are typically initiated by heat, light, or acid catalysis and are central to the utility of triazenes as synthetic intermediates.

Nitrogen Evolution Processes

A hallmark of triazene chemistry is the extrusion of molecular nitrogen (N₂) upon decomposition. This process can be initiated through several pathways:

Acid-Catalyzed Decomposition: In the presence of acid, the triazene moiety is protonated, which facilitates the cleavage of the N-N single bond. This leads to the formation of an amine and a diazonium ion. The diazonium ion is often unstable and decomposes, releasing nitrogen gas and generating a carbocation or an aryl cation, which can then be trapped by nucleophiles. The rate of decomposition for 1-aryl-3-alkyltriazenes has been observed to increase markedly with a decrease in pH. researchgate.net

Thermal Decomposition: Heating 1-aryl-3-alkyltriazenes can induce homolytic cleavage of the N-N bond. This process generates aryl and alkyl radicals along with nitrogen gas. For example, the iodine-promoted thermal decomposition of 1-aryl-3,3-dialkyltriazenes produces aryl iodides in high yields, a reaction that is believed to proceed through a radical mechanism. umich.edu The reaction is often accelerated in the presence of radical initiators or promoters and can be inhibited by radical scavengers like molecular oxygen. umich.edu

The following table summarizes the conditions for the iodine-promoted decomposition of various aryltriazenes, illustrating a general pathway for nitrogen evolution.

| Aryl Substituent (R) | Solvent | Temperature (°C) | Time (h) | Yield of Aryl Iodide (%) |

| -H | Diiodomethane | 80 | 4 | >98 |

| -OCH₃ | Diiodomethane | 80 | 4 | >98 |

| -Br | Hexane | 100 | 4 | 84 |

| -CN | Iodomethane | 100 | 9 | 88 |

| -NO₂ | Diiodomethane | 100 | 12 | >98 |

Data sourced from a study on the iodine-promoted decomposition of 1-aryl-3,3-dialkyltriazenes. umich.edu

Nucleophilic and Electrophilic Reactivity at the Triazene Unit

The triazene functional group possesses both nucleophilic and electrophilic characteristics.

Electrophilic Attack: The nitrogen atoms of the triazene, particularly N1 and N3, have lone pairs of electrons and can act as Lewis bases. As discussed, protonation by acids is a key electrophilic reaction that initiates decomposition. Alkylating agents can also react at these sites.

Nucleophilic Attack: While less common for the acyclic triazene chain itself, the concept of nucleophilic attack is central to the chemistry of related heterocyclic systems like triazines. In 1,2,3-triazines, nucleophiles can attack the carbon atoms of the ring, leading to ring-opening or substitution reactions. acs.orgnih.gov For acyclic triazenes like this compound, the primary consequence of interaction with strong nucleophiles or bases might be deprotonation at the N-H bond or initiation of rearrangement pathways involving the substituents. researchgate.net

Reactivity of the Allylic Substituent within this compound

The allyl group (-CH₂CH=CH₂) imparts a second, distinct set of reactive possibilities to the molecule, centered on the carbon-carbon double bond and the adjacent allylic position.

Electrophilic and Nucleophilic Reactions of the Allyl Group

The allyl group can react with both electrophiles and nucleophiles through various mechanisms.

Electrophilic Reactions: The π-bond of the alkene is electron-rich and susceptible to attack by electrophiles. This typically leads to electrophilic addition reactions, where the double bond is broken, and new single bonds are formed. The intermediate is often a carbocation, which can be stabilized by resonance in the case of an allylic system.

Nucleophilic Reactions: Nucleophilic substitution can occur at the allylic carbon (the carbon atom adjacent to the double bond). This can proceed through several mechanisms:

Sₙ2 Mechanism: A direct, one-step displacement of a leaving group by a nucleophile. youtube.com

Sₙ1 Mechanism: A two-step process involving the formation of a resonance-stabilized allylic carbocation intermediate. This pathway often leads to a mixture of products due to the delocalized positive charge. youtube.com

Sₙ2' and Sₙ1' Mechanisms (Allylic Rearrangement): In these pathways, the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon), resulting in a shift of the double bond. youtube.com This is a common feature of allylic systems, especially when the α-carbon is sterically hindered.

The following table provides examples of products from the nucleophilic substitution of a generic allylic halide, illustrating the potential for rearranged products.

| Substrate | Nucleophile | Conditions | Major Product(s) |

| 1-chloro-2-butene | NaOH | Sₙ1/Sₙ2 | 2-buten-1-ol and 3-buten-2-ol |

| 1-chloro-3-methyl-2-butene | NaOH | Sₙ1 | 2-methyl-3-buten-2-ol (85%) and 3-methyl-2-buten-1-ol (15%) |

Pericyclic and Rearrangement Reactions Involving the Allyl Unit

The allyl group is well-known for its participation in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. wikipedia.org The allyl group is a key component in two of the most important wikipedia.orgwikipedia.org-sigmatropic rearrangements:

Claisen Rearrangement: Involves the rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orglibretexts.org While this compound is not an ether, analogous rearrangements involving the N-allyl group could potentially be induced under thermal conditions, leading to a migration of the allyl group from the nitrogen to the aromatic ring.

Cope Rearrangement: This is the thermal rearrangement of a 1,5-diene. libretexts.orglibretexts.org

Ene Reactions: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a double or triple bond (the "enophile"). wikipedia.orglibretexts.org The reaction results in the formation of a new σ-bond, the migration of the double bond, and a 1,5-hydrogen shift. The allyl group in this compound contains the necessary components to act as the "ene" partner in such a reaction. wikipedia.orgorganic-chemistry.org

These reactions are governed by orbital symmetry rules and are often highly stereospecific. openstax.orgyoutube.com The propensity of the allyl group to undergo these transformations adds a significant layer of complexity and synthetic potential to the reactivity profile of this compound.

Mechanistic Elucidation of this compound Transformations

The study of the reaction mechanisms of this compound is crucial for understanding its reactivity and potential applications. While specific research on this particular molecule is limited, insights can be drawn from studies of related triazene compounds and general principles of organic reaction mechanisms. The transformations of this compound are thought to proceed through various intermediates and pathways, influenced by factors such as temperature, solvent, and the presence of other reagents.

Identification and Characterization of Reaction Intermediates

The transformations of triazenes often involve the formation of transient intermediates that are not easily isolated but can be identified through spectroscopic methods and trapping experiments. For this compound, several potential reaction intermediates can be postulated based on the known chemistry of analogous compounds.

Homolytic Cleavage and Radical Intermediates: Thermolysis of triazenes can lead to the homolytic cleavage of the N-N bonds. In the case of 3-methyl-1-p-tolyltriazene, a structurally similar compound, thermal decomposition is suggested to proceed through the formation of radical species. researchgate.net By analogy, the decomposition of this compound could generate a p-tolyldiazenyl radical, an allyl radical, and a p-tolylaminyl radical. These highly reactive radical intermediates would then participate in subsequent reactions such as hydrogen abstraction, recombination, or addition to other molecules.

Ionic Intermediates: In the presence of acids, triazenes can undergo protonation, leading to the formation of diazonium and aminyl species. The reaction of 3-alkyl-1-aryltriazenes with benzoic acids has been shown to proceed through a mechanism involving proton transfer and the departure of an alkyl cation. researchgate.net This suggests that the transformation of this compound in an acidic medium could involve the formation of an allyl cation and a p-tolyldiazene anion, or a p-tolyldiazonium cation and an allylamide anion.

Allylic Rearrangement Intermediates: The presence of the allyl group introduces the possibility of allylic rearrangements. An allylic rearrangement is a reaction in which a double bond shifts to the adjacent carbon atom. lscollege.ac.in This process can occur through either a concerted pericyclic reaction or a stepwise mechanism involving a carbocationic intermediate. lscollege.ac.in For this compound, an SN1' or SN2' type mechanism could be envisioned, where a nucleophile attacks the γ-carbon of the allyl group, leading to the migration of the double bond and the departure of the tolyltriazene moiety as a leaving group. lscollege.ac.inmasterorganicchemistry.com The transition state for such a rearrangement would involve a delocalized allyl system. wikipedia.org

Characterization of these intermediates often relies on indirect evidence. For example, the formation of radical intermediates can be inferred from the product distribution, which may include products of radical coupling and disproportionation. The involvement of ionic intermediates can be supported by studying the effect of solvent polarity on the reaction rate.

Kinetic and Thermodynamic Profiling of Reactivity Pathways

Kinetic and thermodynamic studies provide quantitative information about the rates and energy changes associated with chemical reactions, offering deeper insights into the reaction mechanism.

Kinetic Studies: Kinetic studies on the thermolysis of the related 3-methyl-1-p-tolyltriazene in tetrachloroethylene have been performed to determine the activation parameters. The near-zero value for the entropy of activation (ΔS≠) suggests a transition state with minimal stretching of the N-N bonds. researchgate.net The activation energy (Ea) for the decomposition of 3-methyl-1-p-tolyltriazene was found to be similar to that of azoarylalkanes, suggesting a comparable degradation mechanism involving homolytic cleavage. researchgate.net

For this compound, a similar kinetic analysis of its thermal decomposition could provide valuable data on its stability and the energy barrier to forming the initial radical intermediates. The rate of decomposition would likely follow first-order kinetics, dependent on the concentration of the triazene.

| Parameter | Value for 3-methyl-1-p-tolyltriazene | Postulated relevance for this compound |

| Activation Energy (Ea) | 29.2 kcal/mol researchgate.net | A similar value would suggest a homolytic cleavage mechanism. A lower value might indicate the participation of the allyl group in the transition state, possibly through anchimeric assistance. |

| Entropy of Activation (ΔS≠) | Near-zero researchgate.net | A near-zero value would also support a mechanism where the transition state is not highly ordered or disordered compared to the ground state. |

Computational chemistry can be a powerful tool for modeling the reaction pathways and calculating the thermodynamic properties of reactants, intermediates, transition states, and products. Such calculations can help to distinguish between different possible mechanisms, such as a concerted pericyclic rearrangement versus a stepwise radical or ionic mechanism.

| Reaction Pathway | Key Intermediates | Expected Thermodynamic Features |

| Homolytic Cleavage | Allyl radical, p-tolyldiazenyl radical | Endothermic initial step (bond breaking), followed by exothermic product formation. |

| Acid-Catalyzed Decomposition | Allyl cation, p-tolyldiazonium ion | The stability of the carbocation intermediate is crucial. The overall reaction is likely to be exothermic. |

| Allylic Rearrangement | Cyclic transition state (concerted) or allylic carbocation (stepwise) | The feasibility depends on the stability of the transition state or intermediate. Concerted pathways often have a more favorable entropy component. |

Applications of 1 Allyl 3 P Tolyltriazene in Advanced Organic Synthesis

1-Allyl-3-p-tolyltriazene as a Precursor in C-N Bond Forming Reactions

Triazenes, in general, are known to be versatile reagents in organic synthesis. One of their characteristic reactions involves the cleavage of the N-N bond, which can lead to the formation of various nitrogen-containing compounds. While specific examples involving this compound in C-N bond formation are not readily found in the literature, the triazene (B1217601) moiety can theoretically serve as a source of the tolyldiazenyl or tolyl group in amination reactions.

For instance, under specific conditions, triazenes can undergo decomposition to generate diazonium species, which are valuable intermediates for introducing nitrogen functionalities. However, the more common application of triazenes in this context is as protecting groups for amines or as precursors for other functional groups rather than direct C-N bond-forming agents in the way that azides or amines are.

Based on the general reactivity of triazenes, one could hypothesize its use in reactions analogous to the Buchwald-Hartwig amination, where a nitrogen-containing fragment is coupled with an aryl halide or triflate. In such a hypothetical scenario, this compound would need to be activated to release a reactive nitrogen species.

Application in C-C Bond Forming Methodologies

The structure of this compound contains two key reactive sites for C-C bond formation: the triazene moiety and the allyl group.

The triazene group can be a leaving group in certain cross-coupling reactions. Aryl triazenes have been explored as coupling partners in palladium-catalyzed reactions, where the triazene functionality is converted into a more reactive species in situ. This allows for the coupling of the aryl group (in this case, p-tolyl) with various partners. However, specific studies employing this compound in such transformations are not documented.

The allyl group, on the other hand, is a well-established participant in a variety of cross-coupling reactions. Transition metal-catalyzed allyl-allyl cross-coupling is a powerful method for the formation of 1,5-dienes. rsc.org In a hypothetical reaction, the allyl group of this compound could potentially couple with another allylic partner, although the triazene portion would likely influence the reaction's feasibility and outcome.

The allyl group in this compound is susceptible to a range of functionalization reactions. Allylic C-H functionalization, catalyzed by transition metals, is a prominent strategy for forming C-C, C-N, and C-O bonds. rsc.org While direct examples with this compound are absent from the literature, the principles of these reactions suggest that the allyl group could be a target for such transformations. For instance, rhodium-catalyzed reactions have been used for the enantioselective intermolecular C-H functionalization of allylic sp³ C-H bonds using N-sulfonyl-1,2,3-triazoles as carbene precursors. nih.gov

Furthermore, the double bond of the allyl group can undergo various addition reactions, and the allylic position can be substituted through nucleophilic attack, often mediated by a transition metal catalyst. The nature of the triazene substituent would likely play a significant electronic and steric role in these potential transformations.

Utilization as a Ligand in Coordination Chemistry and Homogeneous Catalysis

The triazene unit, with its three contiguous nitrogen atoms, possesses lone pairs of electrons that can coordinate to metal centers.

Triazenes can act as mono- or bidentate ligands to form stable transition metal complexes, often referred to as triazenido complexes. The deprotonated triazene, the triazenido anion, is a common ligand form. While the coordination chemistry of many triazenes has been explored, specific complexes of this compound are not well-documented. The presence of the allyl group could offer secondary coordination sites or influence the electronic properties of the resulting complex. Transition metal allyl complexes are a significant class of organometallic compounds, and the allyl group in a ligand can bind to a metal in η¹ or η³ fashion. wikipedia.org

If this compound were to form stable and catalytically active transition metal complexes, these could potentially be employed in various organic transformations. The electronic properties of the triazenido ligand, modulated by the allyl and p-tolyl substituents, would influence the reactivity of the metal center. For example, first-row transition metal complexes bearing 1,2,3-triazolylidene ligands, which share some structural similarities with triazenes, have been applied in catalysis. nih.gov

Hypothetically, a palladium complex of this compound could be a catalyst or precatalyst in cross-coupling reactions. The ligand could stabilize the palladium center and participate in the catalytic cycle. However, without experimental data, the specific roles and efficacy of such a complex remain speculative.

Synthesis of Complex Molecular Architectures and Scaffolds from this compound

Extensive research into the applications of "this compound" in the synthesis of complex molecular architectures and scaffolds has not yielded specific, documented examples in the scientific literature. While the broader class of triazene compounds is recognized for its versatility in organic synthesis, including the construction of heterocyclic systems and as components in multicomponent reactions, detailed research findings, and data tables specifically pertaining to the use of this compound for these purposes are not publicly available.

General synthetic strategies involving related triazene derivatives suggest potential pathways where this compound could theoretically be employed. These include its participation in cycloaddition reactions, where the allyl group could act as a dienophile or dipolarophile, or its use in transition-metal-catalyzed cross-coupling reactions to introduce the allyl or tolyltriazene moiety into a larger molecular framework. Furthermore, the triazene functional group itself can serve as a precursor to other functionalities or as a directing group in various transformations.

However, without specific studies on this compound, any discussion of its role in synthesizing complex molecular architectures would be purely speculative. The generation of detailed research findings and data tables, as requested, is not possible based on the currently available scientific literature.

Computational and Theoretical Investigations of 1 Allyl 3 P Tolyltriazene

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable geometric configuration and the electronic properties of 1-Allyl-3-p-tolyltriazene. These calculations provide a detailed picture of bond lengths, bond angles, and the distribution of electrons within the molecule.

The process begins with the construction of an initial molecular model of this compound. This model is then subjected to geometry optimization using a selected level of theory, such as the B3LYP functional with a 6-311G++(d,p) basis set. colab.ws This process systematically alters the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular structure. The optimized geometry reveals key structural parameters. For instance, the triazene (B1217601) unit (N=N-N) is typically found to be in a trans configuration, which is the most stable arrangement. scispace.com

Upon achieving the optimized geometry, various electronic properties can be calculated. Central to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com For this compound, the HOMO is expected to be localized primarily on the triazene nitrogen atoms and the p-tolyl ring, while the LUMO is likely distributed over the triazene and allyl groups.

The following tables present representative theoretical data for the optimized geometry and electronic structure of this compound, based on typical results from DFT calculations on analogous molecules.

Table 1: Representative Optimized Geometrical Parameters for this compound (Data are hypothetical and based on typical values from DFT/B3LYP calculations on similar triazene derivatives)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| N1=N2 | 1.25 | |

| N2-N3 | 1.34 | |

| N3-C(allyl) | 1.45 | |

| N1-C(tolyl) | 1.42 | |

| C=C (allyl) | 1.34 | |

| Bond Angles (°) | ||

| C(tolyl)-N1-N2 | 113.5 | |

| N1-N2-N3 | 110.0 | |

| N2-N3-C(allyl) | 118.0 | |

| Dihedral Angles (°) | ||

| C(tolyl)-N1-N2-N3 | 179.5 | |

| N1-N2-N3-C(allyl) | 178.0 |

Table 2: Representative Electronic Properties of this compound (Data are hypothetical and based on typical values from DFT/B3LYP calculations)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.4 eV |

| Dipole Moment | 2.1 D |

These quantum chemical descriptors provide a foundational understanding of the intrinsic properties of this compound, which is essential for interpreting its reactivity and designing new chemical transformations.

Density Functional Theory (DFT) Calculations for Reaction Pathway Energetics and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can map out the potential energy surface for its various transformations, such as thermal decomposition or participation in cycloaddition reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The process begins by optimizing the geometries of the starting materials and potential products. Following this, a search for the transition state (TS) is conducted. A transition state represents a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the precise geometry of a transition state allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

For example, a common reaction of triazenes is their decomposition into a diazonium salt and an amine, or their rearrangement. DFT calculations can elucidate the energetics of these pathways. By calculating the energies of the reactant (this compound), the transition state, and the products, a reaction energy profile can be constructed. This profile provides a quantitative measure of the reaction's feasibility, with a lower activation energy indicating a faster reaction rate.

Furthermore, analysis of the transition state's structure provides insight into the bonding changes occurring during the reaction. Vibrational frequency calculations are performed on the transition state structure; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

The table below presents hypothetical energetic data for a representative reaction of this compound, such as a sigmatropic rearrangement, as would be determined by DFT calculations.

Table 3: Representative Energetic Data for a Hypothetical Rearrangement of this compound (Data are hypothetical and based on typical DFT calculation results for similar reactions)

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State | +25.5 |

| Product (Rearranged Isomer) | -5.2 |

This type of analysis is invaluable for understanding reaction mechanisms, predicting product distributions, and designing reaction conditions that favor a desired outcome.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the N-C bonds and the C-C single bonds of the allyl group), MD simulations are particularly useful for exploring its conformational landscape. The simulation starts with an initial structure, often the one optimized by quantum chemical methods. The system is then allowed to evolve over time at a given temperature, and the trajectory of each atom is recorded.

Analysis of the MD trajectory can reveal the different conformations that the molecule can adopt and the relative time it spends in each conformation. This provides a statistical understanding of the molecule's flexibility and the energy barriers between different conformational states. For this compound, MD simulations could explore the rotation of the allyl and p-tolyl groups relative to the triazene core.

MD simulations are also powerful for studying intermolecular interactions. By placing the molecule of interest in a simulation box with other molecules (either of the same kind or solvent molecules), one can study how they interact. This is crucial for understanding solution-phase behavior, aggregation, and interactions with other chemical species. For instance, MD simulations could be used to study the hydrogen bonding patterns or pi-stacking interactions that this compound might engage in.

The following table provides a representative summary of the types of data that can be extracted from an MD simulation of this compound.

Table 4: Representative Output from a Molecular Dynamics Simulation of this compound (Data are hypothetical and represent typical outputs from an MD simulation)

| Parameter | Description | Representative Finding |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions from a reference structure over time. | Stable trajectory with an average RMSD of 1.5 Å, indicating no major structural changes. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Analysis of the N-H...N RDF could indicate the presence and strength of intermolecular hydrogen bonding in a condensed phase. |

| Dihedral Angle Distribution | Shows the probability of finding a specific dihedral angle in a certain range over the course of the simulation. | Bimodal distribution for the C(tolyl)-N1-N2-N3 dihedral, suggesting two preferred rotational conformations. |

Through MD simulations, a more complete and dynamic understanding of this compound's behavior in realistic environments can be achieved.

Quantitative Structure-Reactivity Relationship (QSAR) Studies in the Context of Synthetic Applications

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. In the context of the synthetic applications of this compound and its derivatives, QSAR can be a valuable tool for predicting the reactivity of new, unsynthesized compounds and for optimizing reaction outcomes.

A QSAR study begins with a dataset of molecules for which the reactivity in a specific reaction has been experimentally measured. For each molecule in this set, a series of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and can be categorized as:

Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and partial atomic charges.

Steric descriptors: Related to the size and shape of the molecule, like molecular volume and surface area.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the observed reactivity. The quality of the QSAR model is assessed by its statistical significance and its ability to predict the reactivity of an external test set of compounds that were not used in the model's development.

For a series of substituted 1-aryl-3-allyltriazenes, a QSAR study could be developed to predict their efficiency in a particular synthetic transformation, for example, as reagents in allylation reactions. The model could reveal which properties of the substituent on the aryl ring (e.g., its electron-donating or -withdrawing nature) have the most significant impact on the reaction yield.

The following table presents a hypothetical QSAR model for a series of triazene derivatives in a synthetic application.

Table 5: Hypothetical QSAR Model for the Reactivity of Substituted Triazenes (This is a representative example of a QSAR model equation and its statistical parameters)

| QSAR Equation | log(Reactivity) = 0.85 * σ_p - 0.23 * E_LUMO + 1.54 |

| Statistical Parameters | |

| n (number of compounds) | 25 |

| R² (coefficient of determination) | 0.88 |

| Q² (cross-validated R²) | 0.75 |

| F-statistic | 78.2 |

| p-value | < 0.001 |

In this hypothetical model, σ_p represents the Hammett parameter of the substituent (an electronic descriptor), and E_LUMO is the energy of the LUMO. The high R² and Q² values would indicate a robust model with good predictive power. Such a model would be a powerful tool for the rational design of new triazene reagents with enhanced reactivity for specific synthetic purposes.

Future Research Directions and Emerging Applications of 1 Allyl 3 P Tolyltriazene

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 1-allyl-3-p-tolyltriazene is a primary focus of future research. Traditional synthetic routes for triazene (B1217601) compounds often involve harsh reaction conditions and the use of hazardous reagents. To address these challenges, researchers are exploring greener alternatives that minimize waste, reduce energy consumption, and utilize less toxic substances.

Key areas of investigation include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and improved purity of the final product. The application of microwave-assisted synthesis to this compound could offer a more energy-efficient and scalable production method.

Sonochemistry: The use of ultrasound to promote chemical reactions, known as sonochemistry, presents another promising avenue for the sustainable synthesis of this compound. Sonication can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones, facilitating mass transfer and the formation of reactive intermediates.

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a cornerstone of green chemistry. Future research will likely focus on developing solvent-free reaction conditions or utilizing water as a benign solvent for the synthesis of this compound.

Catalytic Approaches: The use of catalysts, such as platinum nanoparticles, can enable more efficient and selective synthetic transformations. Research into novel catalytic systems for the formation of the triazene linkage in this compound could lead to more atom-economical and environmentally friendly processes.

These sustainable synthetic strategies are expected to not only reduce the environmental impact of producing this compound but also make its synthesis more cost-effective and amenable to large-scale production.

Development of Advanced Catalytic Systems Utilizing this compound

The unique electronic and structural properties of this compound make it an attractive candidate for use as a ligand in the development of advanced catalytic systems. The triazene moiety can coordinate to metal centers, influencing their reactivity and selectivity in catalytic transformations.

Future research in this area will likely focus on:

Ligand Design and Synthesis: The synthesis of novel derivatives of this compound with tailored electronic and steric properties will be crucial for optimizing their performance as ligands. By modifying the substituents on the tolyl and allyl groups, researchers can fine-tune the coordination properties of the triazene and its influence on the catalytic activity of the metal center.

Homogeneous Catalysis: this compound-based ligands could be employed in a variety of homogeneous catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The development of well-defined metal complexes bearing these ligands could lead to catalysts with enhanced activity, selectivity, and stability.

Heterogeneous Catalysis: Immobilizing this compound or its metal complexes onto solid supports, such as polymers or inorganic materials, could lead to the development of robust and recyclable heterogeneous catalysts. This approach would simplify catalyst separation and reuse, making catalytic processes more sustainable and economically viable.

The exploration of this compound in catalysis is expected to open up new possibilities for the efficient and selective synthesis of valuable chemical products.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into continuous flow chemistry and automated platforms represents a significant step towards more efficient, safer, and reproducible chemical manufacturing. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for real-time monitoring and control.

Future research directions in this domain include:

Development of Flow-Based Synthetic Routes: Adapting and optimizing the synthesis of this compound for continuous flow conditions will be a key research focus. This will involve designing and fabricating microreactors and other flow devices suitable for the specific reaction chemistry.

In-line Analysis and Process Optimization: The integration of in-line analytical techniques, such as spectroscopy and chromatography, will enable real-time monitoring of the reaction progress. This data can be used to rapidly optimize reaction parameters, such as temperature, pressure, and residence time, to maximize yield and purity.

Automated Synthesis and High-Throughput Screening: The development of automated synthesis platforms will allow for the rapid and systematic exploration of a wide range of reaction conditions and the synthesis of libraries of this compound derivatives. This high-throughput approach will accelerate the discovery of new compounds with desired properties and applications.

By embracing continuous flow chemistry and automation, the synthesis of this compound can be transformed into a more efficient, reliable, and scalable process, facilitating its wider application in various fields.

Potential in Advanced Materials Science (Non-biological Contexts)

The unique chemical structure of this compound suggests its potential as a building block for the creation of advanced materials with novel properties. The presence of the allyl group allows for polymerization and grafting reactions, while the tolyl and triazene moieties can impart specific electronic and thermal characteristics to the resulting materials.

Emerging research areas in the non-biological applications of this compound in materials science include:

Polymer Synthesis: The allyl functionality of this compound can be utilized as a monomer or comonomer in polymerization reactions to create novel polymers. These polymers may exhibit interesting properties, such as thermal stability, photoresponsiveness, or specific surface characteristics, making them suitable for applications in coatings, adhesives, and specialty plastics.

Surface Modification: The triazene group can be used to anchor the molecule to various surfaces, enabling the modification of their properties. For example, grafting this compound onto the surface of materials could alter their wettability, adhesion, or compatibility with other materials.

Functional Dyes and Pigments: While the focus is on non-biological applications, the chromophoric nature of the triazene system could be explored for the development of functional dyes and pigments with specific optical or electronic properties for use in sensors, electronic displays, or data storage.

The investigation of this compound in materials science is in its early stages, but the versatility of its chemical structure holds significant promise for the development of new materials with tailored functionalities for a wide range of technological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-allyl-3-p-tolyltriazene, and what challenges arise during its synthesis?

- Methodological Answer : The synthesis of alkenyltriazenes like this compound is complicated by the instability of alkenyldiazonium salts, which are typically used in coupling reactions with secondary amines. Traditional methods for aryl triazenes (e.g., coupling aryl diazonium salts with amines) are unsuitable due to rapid decomposition of alkenyl/allyl diazonium intermediates . Alternative approaches include using stabilized precursors or coupling agents under inert conditions. For example, allyl halides may react with pre-formed triazene intermediates under controlled pH (neutral to basic) to avoid premature decomposition. Purification often requires low-temperature chromatography due to thermal sensitivity .

Q. How does the stability of this compound vary under different experimental conditions?

- Methodological Answer : Stability is highly pH-dependent. Under neutral or basic conditions, the triazene group remains intact, enabling functionalization of the allyl or p-tolyl moieties. However, under acidic conditions (e.g., HCl or TFA), the triazene group undergoes hydrolysis or substitution, yielding amines or other derivatives. Researchers should monitor reactions via TLC or HPLC and use buffered solutions when stability is critical. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) can predict degradation pathways .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity, with characteristic triazene N–N–N signals at δ 3.5–4.5 ppm.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for reproducibility).

- MS : High-resolution ESI-MS validates molecular mass (expected [M+H] ~ 218.1).

- FTIR : Confirms absence of diazonium or amine impurities (peaks ~2100 cm indicate residual diazonium groups) .

Advanced Research Questions

Q. How can the reactivity of the triazene group in this compound be leveraged for selective functionalization?

- Methodological Answer : The triazene group serves as a directing group for electrophilic aromatic substitution (EAS) on the p-tolyl ring. For example, nitration or halogenation can be directed to the para position relative to the triazene. Post-functionalization, the triazene can be cleaved under mild acidic conditions to yield substituted p-tolyl derivatives. Kinetic studies (e.g., UV-Vis monitoring of EAS rates) optimize reaction conditions .

Q. What strategies mitigate decomposition during catalytic applications of this compound?

- Methodological Answer : Decomposition pathways (e.g., radical formation or thermal degradation) can be suppressed using radical scavengers (TEMPO) or low-temperature reaction setups (−20°C). Computational modeling (DFT) predicts bond dissociation energies (BDEs) to identify vulnerable sites. For example, the allyl group’s C–N bond is more labile than the aryl–triazene bond, suggesting stabilization via electron-donating substituents .

Q. How does this compound compare to structurally similar triazenes in biological assays?

- Methodological Answer : While this compound lacks clinical data, its structural analogs (e.g., dacarbazine) are alkylating agents used in cancer therapy. Researchers can evaluate its cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC values to benchmark triazenes. Metabolite profiling (LC-MS/MS) identifies active intermediates formed via hepatic microsomal incubation .

Key Research Gaps and Recommendations

- Synthetic Optimization : Develop photostable coupling agents to bypass diazonium intermediates.

- Biological Screening : Prioritize in vivo toxicity studies to assess therapeutic potential.

- Computational Modeling : Use MD simulations to predict triazene–protein interactions for drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.